molecular formula C26H20N8 B12591778 2,2'-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] CAS No. 648415-46-7

2,2'-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]

Cat. No.: B12591778
CAS No.: 648415-46-7
M. Wt: 444.5 g/mol
InChI Key: ZVKZLWAVTSLISP-UHFFFAOYSA-N
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Description

2,2’-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a butene linkage between two benzimidazole units, each substituted with a pyrimidinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] typically involves the following steps:

    Formation of Benzimidazole Units: The benzimidazole units can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Pyrimidinyl Groups: The pyrimidinyl groups can be introduced via nucleophilic substitution reactions using appropriate pyrimidine derivatives.

    Coupling Reaction: The final step involves the coupling of two benzimidazole units through a butene linkage. This can be achieved using a cross-coupling reaction, such as the Heck reaction, where a palladium catalyst is employed.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2’-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2,2’-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its anticancer properties, particularly in targeting specific enzymes and receptors involved in cancer cell proliferation.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2,2’-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. In cancer cells, it may interfere with signaling pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

    2,2’-(But-2-ene-1,4-diyl)bis(isoindoline-1,3-dione): Similar in structure but with isoindoline-1,3-dione units instead of benzimidazole.

    2,2’-(Butane-1,4-diyl)bis(1H-benzo[d]-imidazole-2,1-diyl)diacetic acid: Features a butane linkage and additional acetic acid groups.

Uniqueness

2,2’-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] is unique due to its specific combination of benzimidazole and pyrimidinyl groups linked by a butene moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

648415-46-7

Molecular Formula

C26H20N8

Molecular Weight

444.5 g/mol

IUPAC Name

6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)but-1-enyl]-1H-benzimidazole

InChI

InChI=1S/C26H20N8/c1(5-23-31-19-9-7-17(15-21(19)33-23)25-27-11-3-12-28-25)2-6-24-32-20-10-8-18(16-22(20)34-24)26-29-13-4-14-30-26/h1,3-5,7-16H,2,6H2,(H,31,33)(H,32,34)

InChI Key

ZVKZLWAVTSLISP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=CC3=C(C=C2)N=C(N3)CCC=CC4=NC5=C(N4)C=C(C=C5)C6=NC=CC=N6

Origin of Product

United States

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